Structural Confirmation as a Pyrrolobenzodiazepine Monomer
Abbeymycin's structure is definitively assigned as a PBD monomer based on NMR and mass spectrometry data, confirming its classification alongside other PBDs like anthramycin [1]. This structural identity differentiates it from other non-PBD natural products but does not distinguish it from other PBD monomers in terms of potency.
| Evidence Dimension | Structural Class Membership |
|---|---|
| Target Compound Data | Pyrrolo[2,1-c][1,4]benzodiazepine (PBD) monomer |
| Comparator Or Baseline | Anthramycin, chicamycin, mazethramycin (other PBD monomers) |
| Quantified Difference | N/A - Qualitative Classification |
| Conditions | NMR, MS, and UV spectroscopy |
Why This Matters
Verifies compound identity, ensuring procurement of the correct molecular scaffold for PBD-focused research.
- [1] Hochlowski JE, Andres WW, Theriault RJ, Jackson M, McAlpine JB. Abbeymycin, a new anthramycin-type antibiotic produced by a streptomycete. J Antibiot (Tokyo). 1987 Feb;40(2):145-8. doi: 10.7164/antibiotics.40.145. View Source
